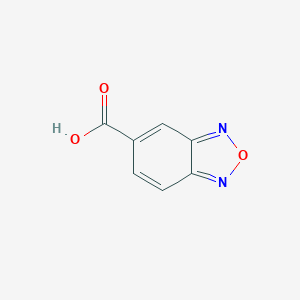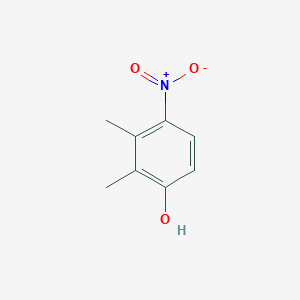
2,3-Dimethyl-4-nitrophenol
Übersicht
Beschreibung
2,3-Dimethyl-4-nitrophenol is an organic compound with the molecular formula C8H9NO3 It is a derivative of phenol, where two methyl groups are attached to the benzene ring at positions 2 and 3, and a nitro group is attached at position 4
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the effects of nitro groups on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Nitrophenols, the class of compounds to which 2,3-dimethyl-4-nitrophenol belongs, are known to interact with various biological molecules and processes .
Mode of Action
The exact mode of action of this compound is not well-documented. Nitrophenols, in general, are known to undergo redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress, leading to various cellular changes .
Biochemical Pathways
Nitrophenols have been reported to interfere with oxidative phosphorylation, a critical process in cellular energy production .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. Nitrophenols are generally metabolized via nitro reduction
Result of Action
Nitrophenols can cause oxidative stress, leading to cellular damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, pH, temperature, and light exposure can affect its stability and reactivity .
Biochemische Analyse
Biochemical Properties
2,3-Dimethyl-4-nitrophenol plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase . These interactions can lead to changes in the enzymatic activity, affecting the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to increased production of reactive oxygen species (ROS) and subsequent oxidative stress . This oxidative stress can trigger various cellular responses, including the activation of signaling pathways that regulate cell survival and apoptosis. Additionally, this compound can affect gene expression by modulating the activity of transcription factors involved in stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can disrupt normal cellular processes and lead to various physiological effects. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . The degradation products may also have biological effects, which need to be considered in long-term studies. Additionally, prolonged exposure to this compound can lead to adaptive responses in cells, altering their sensitivity to the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Studies have shown that there is a threshold dose above which the adverse effects become significant. Additionally, chronic exposure to high doses of this compound can lead to long-term health effects, including organ damage and impaired physiological function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that may have different biological activities . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body. Additionally, the compound can affect metabolic flux and alter the levels of key metabolites involved in cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through the action of targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects. For instance, the accumulation of this compound in the mitochondria can lead to mitochondrial dysfunction and the induction of apoptosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-4-nitrophenol can be synthesized through the nitration of 2,3-dimethylphenol. The nitration process involves the reaction of 2,3-dimethylphenol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 4-position of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethyl-4-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 2,3-Dimethyl-4-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: 2,3-Dimethyl-4-nitrobenzoic acid.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dimethyl-4-nitrophenol
- 2,6-Dimethyl-4-nitrophenol
- 4-Nitrophenol
Comparison: 2,3-Dimethyl-4-nitrophenol is unique due to the specific positioning of its methyl and nitro groups, which influence its chemical reactivity and physical properties. Compared to 2,4-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, the 2,3-dimethyl derivative has different steric and electronic effects, leading to variations in its reactivity and applications. 4-Nitrophenol, lacking the additional methyl groups, exhibits different solubility and reactivity profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
2,3-dimethyl-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEZHJNJHQAEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20537126 | |
| Record name | 2,3-Dimethyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20537126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19499-93-5 | |
| Record name | 2,3-Dimethyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20537126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethyl-4-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






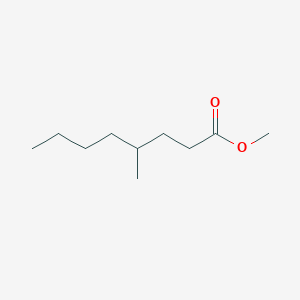
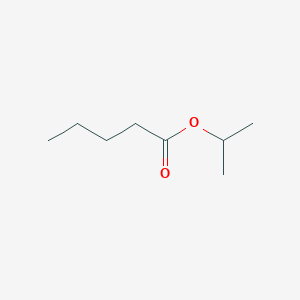
![3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B102744.png)
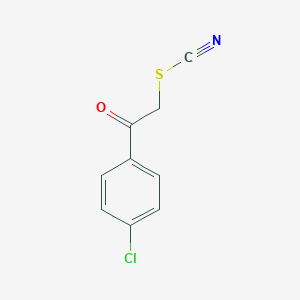

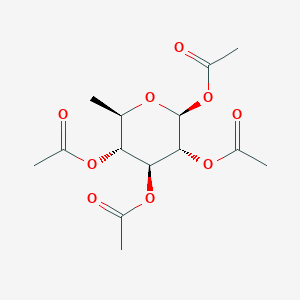
![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)

![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)
